molecular formula C19H21NO2S B2443159 (E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide CAS No. 1356818-56-8

(E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide

Cat. No.: B2443159
CAS No.: 1356818-56-8
M. Wt: 327.44
InChI Key: QJYDEKAJSDANLA-UHFFFAOYSA-N
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Description

(E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide is a high-purity synthetic sulfonamide derivative intended for research and development applications. This compound is part of a class of chemicals widely utilized as key intermediates in medicinal chemistry and organic synthesis . Sulfonamide cores are frequently investigated for their potential in creating novel therapeutic agents, including protein kinase inhibitors and other biologically active molecules. The structure features an ethenesulfonamide group linked to a 4-methylphenyl ring and a (1-phenylcyclophenyl)methyl moiety, which may be of interest in structure-activity relationship (SAR) studies and for exploring molecular interactions. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-16-7-9-17(10-8-16)11-14-23(21,22)20-15-19(12-13-19)18-5-3-2-4-6-18/h2-11,14,20H,12-13,15H2,1H3/b14-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYDEKAJSDANLA-SDNWHVSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide typically involves multiple steps:

    Formation of the Ethene Backbone: The ethene backbone can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via a sulfonyl chloride intermediate, which reacts with an amine to form the sulfonamide.

    Substitution with 4-Methylphenyl and 1-Phenylcyclopropylmethyl Groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions, where the aromatic ring undergoes electrophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to reduce the ethene double bond or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic rings, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), organolithium compounds (RLi)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced ethene derivatives

    Substitution: Substituted sulfonamides or aromatic compounds

Scientific Research Applications

(E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide: shares structural similarities with other sulfonamide derivatives and ethene-based compounds.

    Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole, which are known for their antibacterial properties.

    Ethene-Based Compounds: Compounds like stilbene and its derivatives, which are studied for their photophysical properties.

Uniqueness

    Structural Complexity: The combination of a sulfonamide group with a substituted ethene backbone and aromatic rings makes this compound unique.

    Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and importance in scientific research.

Biological Activity

(E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide is a sulfonamide derivative characterized by its unique structural features, including a double bond and specific aromatic substitutions. This compound's biological activity is of significant interest in medicinal chemistry due to the presence of the sulfonamide group, which is known for its diverse pharmacological properties.

Chemical Structure

The chemical formula of this compound can be represented as follows:

  • Molecular Formula : C18_{18}H22_{22}N2_{2}O2_{2}S
  • Molecular Weight : 342.44 g/mol

Antimicrobial Properties

Sulfonamides are traditionally known for their antibacterial effects. The sulfonamide moiety in this compound could confer similar properties. In vitro studies would be essential to evaluate its efficacy against various bacterial strains.

Anticancer Potential

Recent research has highlighted the potential anticancer activities of compounds with similar structures. For instance, compounds containing sulfonamide groups have shown promise in inhibiting tumor growth in various cancer cell lines. Future studies should focus on:

  • Cell Line Testing : Evaluating the compound's cytotoxicity against breast, lung, and colon cancer cell lines.
  • Mechanistic Studies : Understanding how this compound affects cell cycle progression and apoptosis.

Research Findings

A comparative analysis of similar compounds reveals the following insights:

Compound NameStructural FeaturesBiological Activity
Compound ASulfonamide + Aromatic RingsAntibacterial, Anticancer
Compound BSulfonamide + Alkyl SubstituentsAntimicrobial, Anti-inflammatory
Compound CSulfonamide + Heterocyclic MoietiesCytotoxic against cancer cells

Case Studies

  • Case Study 1 : A study on a structurally similar sulfonamide demonstrated significant inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit comparable activity.
  • Case Study 2 : Research into another sulfonamide compound showed promising results in reducing tumor size in xenograft models of breast cancer, highlighting the need for further investigation into the anticancer potential of this compound.

Q & A

Q. What are the recommended synthetic routes for (E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide?

The synthesis typically involves a Knoevenagel condensation between a sulfonamide acetic acid derivative (e.g., 2-(N-aryl-sulfamoyl)acetic acid) and a substituted aldehyde. For example:

  • Method A : React 2-(N-(4-methylphenyl)sulfamoyl)acetic acid with 1-phenylcyclopropanecarbaldehyde in toluene under reflux with a catalytic system (e.g., piperidine/benzoic acid) and a Dean-Stark trap to remove water. Purify via silica gel chromatography to isolate the (E)-isomer .
  • Method B : Optimize reaction time (4–6 hours) and stoichiometry (1:1.1 molar ratio of acid to aldehyde) to improve yields (up to 65%) .

Q. How can the compound’s purity and stereochemical configuration be confirmed?

  • 1H NMR : Confirm the (E)-configuration via coupling constants (e.g., J = 15.3–15.6 Hz for trans-vinylic protons) .
  • HRMS : Verify the molecular ion peak (e.g., [M+H]⁺) to ensure correct molecular formula .
  • Melting Point : Compare observed mp with literature values (e.g., 112–114°C for analogous compounds) .

Q. What biological assays are suitable for initial activity screening?

  • Enzymatic Inhibition : Test against carbonic anhydrase isoforms (e.g., hCA-II) using stopped-flow CO₂ hydration assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Catalyst Screening : Replace piperidine with DBU (1,8-diazabicycloundec-7-ene) to enhance reaction efficiency .
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes) while maintaining yield (≥60%) .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

  • 2D NMR Techniques : Use COSY and NOESY to assign proton-proton correlations and confirm spatial proximity of substituents .
  • Comparative Analysis : Cross-reference with analogous compounds (e.g., (E)-N-aryl-2-arylethenesulfonamides in –2) to validate unexpected shifts .

Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., hCA-II active site) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties (e.g., sulfonamide charge distribution) with activity .

Q. How can solubility issues in biological assays be addressed?

  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design : Synthesize phosphate or ester derivatives to enhance aqueous solubility, as seen in sulfonamide prodrug studies .

Q. What strategies differentiate between on-target and off-target effects in mechanistic studies?

  • Knockdown/Overexpression Models : Use siRNA silencing of putative targets (e.g., carbonic anhydrases) in cell lines to confirm on-target effects .
  • Thermal Shift Assays : Monitor protein stabilization upon compound binding to validate direct interactions .

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